molecular formula C22H26F2N4O3S B2533546 N-(2,4-difluorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 898435-36-4

N-(2,4-difluorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No.: B2533546
CAS No.: 898435-36-4
M. Wt: 464.53
InChI Key: HHPRLOVYUGMQKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H26F2N4O3S and its molecular weight is 464.53. The purity is usually 95%.
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Scientific Research Applications

Vibrational Spectroscopy and Molecular Docking Studies

A study conducted by El-Azab et al. (2016) utilized vibrational spectroscopy, including FT-IR and FT-Raman, alongside DFT calculations to analyze a similar quinazolinone derivative. This compound's molecular structure and properties were thoroughly investigated, revealing insights into its electrostatic potential and optical properties. Furthermore, molecular docking showed potential inhibitory activity against the BRCA2 complex, suggesting possible applications in cancer therapy (El-Azab et al., 2016).

Structural Aspects and Properties

Research by Karmakar et al. (2007) explored the structural characteristics of amide-containing isoquinoline derivatives, demonstrating how they interact with mineral acids to form gels or crystalline solids. This study highlights the significance of molecular structure in determining the physical state and interactions of similar compounds (Karmakar et al., 2007).

Synthesis and Antitumor Activity

Another relevant study by Al-Suwaidan et al. (2016) focused on synthesizing novel 3-benzyl-4(3H)quinazolinone analogues, demonstrating broad-spectrum antitumor activity. This research not only underscores the therapeutic potential of quinazolinone derivatives but also employs molecular docking to understand their interactions with biological targets (Al-Suwaidan et al., 2016).

Antimicrobial Evaluation

A study by Gul et al. (2017) synthesized 1,3,4-oxadiazole compounds, including morpholinyl phenyl acetamide derivatives, and evaluated their antimicrobial activity. This research provides insights into the potential of similar compounds for use as antimicrobial agents, highlighting their biological applications (Gul et al., 2017).

Synthesis and Biological Potentials

Mehta et al. (2019) synthesized a series of quinazolin-3(4H)-yl acetamide derivatives and evaluated their antimicrobial and anticancer activities. The results indicated significant activity, suggesting the potential for similar compounds in pharmaceutical applications (Mehta et al., 2019).

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26F2N4O3S/c23-15-5-6-18(17(24)13-15)25-20(29)14-32-21-16-3-1-2-4-19(16)28(22(30)26-21)8-7-27-9-11-31-12-10-27/h5-6,13H,1-4,7-12,14H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPRLOVYUGMQKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CCN3CCOCC3)SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.